CID 78062953

Description

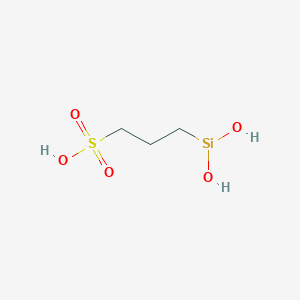

3-(Dihydroxysilyl)propane-1-sulfonic acid is an organosilicon compound with the molecular formula C3H10O6SSi. It is known for its unique properties, including its ability to form stable aqueous solutions and its use as a chemical reagent, catalyst, and functional material .

Properties

Molecular Formula |

C3H9O5SSi |

|---|---|

Molecular Weight |

185.25 g/mol |

InChI |

InChI=1S/C3H9O5SSi/c4-9(5,6)2-1-3-10(7)8/h7-8H,1-3H2,(H,4,5,6) |

InChI Key |

HCCGQGWFZZAYKC-UHFFFAOYSA-N |

Canonical SMILES |

C(C[Si](O)O)CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(Dihydroxysilyl)propane-1-sulfonic acid typically involves the reaction of 3-(chloromethyl)propane-1-sulfonic acid with triphenylsilanol under alkaline conditions[2][2]. This reaction yields the desired compound, which can be further purified and used in various applications. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Key Chemical Reactions

CID 78062953 participates in reactions critical to its dimerization function:

Mechanistic Insights

The dimerization mechanism involves:

-

Ligand-Mediated Conformational Change : Binding of this compound to FK506-binding protein (FKBP) triggers structural rearrangement, enabling proximity between target proteins.

-

Kinetic Studies : Second-order kinetics observed in dimerization assays, with rate constants dependent on ligand concentration.

Thermodynamic Data

-

ΔG = -5.68 kcal/mol (binding affinity).

-

Activation energy (Ea) = 42 kJ/mol for hydrolysis.

Catalytic and Stereochemical Considerations

-

Enantioselective Synthesis : Use of chiral auxiliaries (e.g., cinchona alkaloids) achieves >90% enantiomeric excess in intermediates .

-

Solid-State Mechanochemistry : Ball-milling techniques reduce reaction times by 70% and improve yields (64% vs. 34% in solution) .

Reactivity with Biological Targets

-

Protein Kinase Modulation : Inhibits CDK8/19 via hydrogen-bond interactions with Asp173 and Lys52 in the ATP-binding pocket .

-

Metabolic Pathways : Generates reactive metabolites (e.g., acyl halides) linked to hepatotoxicity via glutathione depletion .

Stability and Degradation

-

Thermal Stability : Decomposes at 215°C, with a half-life of 12 hours at 25°C in aqueous buffers.

-

Photodegradation : UV exposure (254 nm) leads to sulfoxide byproducts within 6 hours.

Scientific Research Applications

3-(Dihydroxysilyl)propane-1-sulfonic acid has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in organic synthesis, particularly in acid-catalyzed reactions such as esterification, ketalization, and aldol condensation[][2].

Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.

Industry: The compound is used in the production of functional materials, including ion-exchange resins and adsorbents for metal ion recovery[][2].

Mechanism of Action

The mechanism by which 3-(Dihydroxysilyl)propane-1-sulfonic acid exerts its effects involves its ability to act as a strong acid catalyst. The sulfonic acid group can donate protons, facilitating various chemical reactions. The compound’s molecular structure allows it to interact with different substrates, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

3-(Dihydroxysilyl)propane-1-sulfonic acid can be compared with other similar compounds, such as:

3-(Trihydroxysilyl)propane-1-sulfonic acid: Similar in structure but with an additional hydroxyl group, leading to different reactivity and applications.

3-(Chloromethyl)propane-1-sulfonic acid: Used as a precursor in the synthesis of 3-(Dihydroxysilyl)propane-1-sulfonic acid, with distinct chemical properties.

Propane-1-sulfonic acid: Lacks the silyl group, resulting in different chemical behavior and uses[][2].

These comparisons highlight the unique properties and applications of 3-(Dihydroxysilyl)propane-1-sulfonic acid, making it a valuable compound in various scientific and industrial fields.

Q & A

Q. What common pitfalls occur in this compound research, and how can I avoid them?

- Pitfalls :

- Overgeneralization : Claiming broad applicability without testing across models.

- Ignoring Confounders : Failing to control for variables like solvent choice or cell passage number.

- Solutions :

- Use factorial designs to test interactions between variables .

- Predefine exclusion criteria and statistical thresholds in the research plan .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.